molecular formula C22H28N2O6 B4964685 2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene

2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene

Cat. No.: B4964685
M. Wt: 416.5 g/mol
InChI Key: RDYCAWVXDGKSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and dimethylphenoxy units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene typically involves multiple steps, starting with the preparation of 2,6-Dimethyl-4-nitrophenol. This intermediate can be synthesized by nitration of 2,6-dimethylphenol using nitric acid under controlled conditions . The subsequent steps involve the formation of the hexoxy linkage and the final coupling with 1,3-dimethyl-5-nitrobenzene.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-nitrophenol: A simpler compound with similar nitro and dimethyl groups.

    4-Nitro-2,6-xylenol: Another related compound with a similar structure but different functional groups.

Uniqueness

2-[6-(2,6-Dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene is unique due to its extended structure, which includes multiple functional groups and linkages

Properties

IUPAC Name

2-[6-(2,6-dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-15-11-19(23(25)26)12-16(2)21(15)29-9-7-5-6-8-10-30-22-17(3)13-20(24(27)28)14-18(22)4/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYCAWVXDGKSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCCCOC2=C(C=C(C=C2C)[N+](=O)[O-])C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.